N-demethylmirtazapine is a benzazepine metabolite resulting from demethylation of the antidpressant, mirtazapine. It has a role as a human xenobiotic metabolite, an alpha-adrenergic antagonist, an anxiolytic drug, a H1-receptor antagonist, a histamine antagonist and a serotonergic antagonist. It is a tetracyclic antidepressant and a benzazepine.
Normirtazapine
CAS No.: 61337-68-6
Cat. No.: VC0537522
Molecular Formula: C16H17N3
Molecular Weight: 251.33 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61337-68-6 |
---|---|
Molecular Formula | C16H17N3 |
Molecular Weight | 251.33 g/mol |
IUPAC Name | 2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene |
Standard InChI | InChI=1S/C16H17N3/c1-2-6-14-12(4-1)10-13-5-3-7-18-16(13)19-9-8-17-11-15(14)19/h1-7,15,17H,8-11H2 |
Standard InChI Key | FGLAMNFOHWVQOH-UHFFFAOYSA-N |
SMILES | C1CN2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4 |
Canonical SMILES | C1CN2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4 |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Normirtazapine (IUPAC name: (14bRS)-1,2,3,4,10,14b-hexahydropyrazino[2,1-a]pyrido[2,3-c]benzazepine) shares a tetracyclic benzazepine backbone with mirtazapine but lacks the methyl group at the piperazine nitrogen . Its molecular formula is C₁₆H₁₇N₃, with a molecular weight of 251.33 g/mol . The compound’s three-dimensional conformation allows for interactions with central nervous system receptors, particularly histamine H₁, α₂-adrenergic, and serotonin receptors .
Pharmacological Profile
Receptor Binding and Mechanism of Action
Normirtazapine exhibits antagonistic activity at α₂-adrenergic autoreceptors and heteroreceptors, though with 5–10% of the potency of mirtazapine . This partial activity enhances noradrenergic and serotonergic neurotransmission by disinhibiting norepinephrine release and indirectly increasing serotonin availability . Unlike mirtazapine, normirtazapine demonstrates weaker affinity for 5-HT₂ and 5-HT₃ receptors, which may reduce its association with side effects like agitation and gastrointestinal distress .
Comparative Pharmacodynamics
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method with fluorescence detection enables precise measurement of normirtazapine in biological matrices . Key parameters include:
Parameter | Normirtazapine | Mirtazapine |
---|---|---|
Linear range (µg/L) | 1–1000 | 1–1000 |
Limit of detection (µg/L) | 0.5 | 0.5 |
Recovery (%) | 64 ± 3 | 79 ± 2 |
Intra-day accuracy (%) | 93–103 | 91–107 |
This method employs a Waters Spherisorb S5 SCX column with methanol/water mobile phase, achieving baseline separation from endogenous compounds . Paroxetine co-elutes with the internal standard, necessitating caution in polypharmacy scenarios .
Clinical Pharmacokinetics
Steady-State Concentrations
In patients receiving 15–45 mg/day of mirtazapine, median steady-state plasma concentrations reach 21 µg/L (range: 8–32 µg/L) for normirtazapine versus 26 µg/L (8–40 µg/L) for the parent drug . The metabolite-to-parent ratio increases with prolonged therapy, reflecting normirtazapine’s slower clearance .
Therapeutic Implications
Contribution to Antidepressant Efficacy
Comparative Metabolism
Enzymatic Pathways
CYP2D6 and CYP3A4 mediate N-demethylation of mirtazapine to normirtazapine, followed by hydroxylation and glucuronidation . Genetic polymorphisms in CYP2D6 alter normirtazapine exposure, necessitating dose adjustments in poor metabolizers .
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